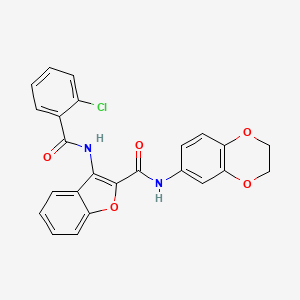![molecular formula C21H18FN3O5 B6490600 6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1358747-33-7](/img/structure/B6490600.png)
6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a quinolinone moiety, a trimethoxyphenyl group, and an oxadiazole ring. These structural features are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have several rings including a quinoline ring, an oxadiazole ring, and a phenyl ring. These rings are likely to contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its functional groups. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the quinolinone moiety might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the trimethoxyphenyl group might increase its lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Metastatic Colorectal Cancers (mCRC) Treatment
- FC116 Efficacy : FC116 and its derivatives exhibit potent cytotoxic activity against mCRC by targeting microtubules . Specifically, FC116 demonstrates high sensitivity toward oxaliplatin-resistant mCRC cells.
- In Vivo Results : FC116 significantly suppresses tumor growth, outperforming oxaliplatin treatment .
Graphene-Based Hybrid Materials
- Functionalization : FC116 can be covalently functionalized onto rGO or SWCNTs, enhancing their optical properties .
Volatile Anesthetic and Anti-Inflammatory Agent
- Anti-Inflammatory Properties : FC116 inhibits the activation of inflammatory neutrophils and granulocytes during simulated extracorporeal circulation .
Novel N-Substituted Benzoxazole Derivatives
Mecanismo De Acción
Target of Action
The primary target of this compound is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division.
Mode of Action
The compound interacts with its target, the microtubules, and induces the G2/M phase arrest . This means it prevents the cells from dividing by stopping them at the G2/M phase of the cell cycle. It achieves this by downregulating cyclin B1 expression , a protein necessary for the transition from the G2 phase to the M phase.
Biochemical Pathways
The compound affects the cell cycle pathway . By downregulating cyclin B1, it disrupts the normal progression of the cell cycle, leading to the arrest of cells in the G2/M phase. This prevents the cells from dividing and proliferating.
Pharmacokinetics
In vivo experiments have demonstrated that the compound significantly suppresses tumor growth . This suggests that it has good bioavailability and can effectively reach the tumor site in the body.
Result of Action
The result of the compound’s action is a significant reduction in tumor growth. In vivo experiments have shown a 78% reduction in tumor growth at a dose of 3 mg/kg . This is superior to the 40% reduction achieved by oxaliplatin treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-1-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-25-10-14(18(26)13-9-12(22)5-6-15(13)25)21-23-20(24-30-21)11-7-16(27-2)19(29-4)17(8-11)28-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEYWIKFHWVCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6490531.png)
![11-[(2-chloro-6-fluorophenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490535.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490537.png)
![11-[2-(2,5-dimethylphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490547.png)
![ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490549.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B6490550.png)
![2-(4-methoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B6490556.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B6490562.png)
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-4-oxo-3-[4-(propan-2-yl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490571.png)
![6-fluoro-1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6490595.png)
![ethyl 3-(3-fluorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B6490606.png)
![3-(3-chlorophenyl)-8-(2-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6490620.png)